3-Aminoadipic acid

Description

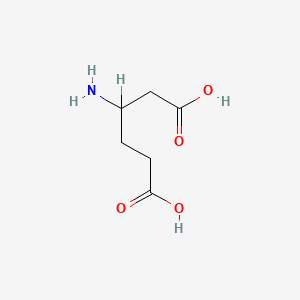

Structure

3D Structure

Properties

IUPAC Name |

3-aminohexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCFXXGZPWJQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313637 |

Source

|

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-96-3, 40967-78-0 |

Source

|

| Record name | 3-Aminohexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5427-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminoadipic Acid: A Critical Intermediate in Lysine Metabolism and a Bioactive Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained through diet.[1] Beyond its fundamental role as a building block for proteins, lysine undergoes extensive metabolic processing that has profound implications for systemic health. The catabolism of lysine is a critical pathway for energy production and is increasingly recognized as a source of bioactive signaling molecules. Central to this pathway is the intermediate, 3-Aminoadipic acid (also known as 2-Aminoadipic acid or 2-AAA), a metabolite that has transitioned from being viewed as a simple intermediary to a significant biomarker and modulator of metabolic and neurological diseases.[2]

This guide provides a comprehensive technical overview of this compound's role in lysine metabolism. We will explore the divergent catabolic pathways, delve into the biochemical significance of 2-AAA, and provide detailed, field-proven protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who seek to understand and quantify this important metabolite.

Chapter 1: The Biochemical Landscape of Lysine Catabolism

In mammals, lysine is primarily degraded through two distinct, tissue-specific pathways: the saccharopine pathway and the pipecolic acid pathway. Both routes ultimately converge to produce 2-AAA, which is then further metabolized.[3]

The Saccharopine Pathway: The Primary Systemic Route

The saccharopine pathway is the predominant route for lysine degradation in peripheral tissues, especially the liver and kidneys, and occurs mainly within the mitochondria.[4][5][6] This pathway is responsible for the bulk of systemic lysine catabolism.

The key enzymatic steps are as follows:

-

Lysine to Saccharopine: The pathway begins with the condensation of L-lysine and α-ketoglutarate, a key intermediate of the Krebs cycle. This reaction is catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde (AASA) synthase, specifically its lysine-ketoglutarate reductase (LKR) domain.[5]

-

Saccharopine to AASA: The same bifunctional enzyme then utilizes its saccharopine dehydrogenase (SDH) domain to hydrolyze saccharopine, yielding L-glutamate and α-aminoadipic semialdehyde (AASA).[5][7] AASA exists in a spontaneous equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1]

-

AASA to 2-Aminoadipic Acid: AASA is irreversibly oxidized to 2-Aminoadipic acid (2-AAA) by the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH), also known as antiquitin.[1][5]

Genetic defects in the AASS gene, which codes for the LKR/SDH enzyme, lead to hyperlysinemia, a rare metabolic disorder characterized by elevated blood lysine levels.[1]

The Pipecolic Acid Pathway: The Predominant Neurological Route

In contrast to the periphery, the pipecolic acid pathway is the major catabolic route for lysine in the adult mammalian brain.[4] This pathway involves enzymes located in the peroxisomes and cytoplasm.[4][6]

The initial steps of this pathway are distinct from the saccharopine route, but they eventually merge:

-

Lysine to Pipecolic Acid: L-lysine is converted through a series of steps involving intermediates like Δ¹-piperideine-2-carboxylate (P2C) to form L-pipecolic acid.[1][4]

-

Convergence Point: The two pathways converge at the level of α-aminoadipic semialdehyde (AASA), which is then oxidized to 2-AAA as described above.[1][4] The distinct localization and intermediates of this pathway suggest a specialized role for lysine metabolism within the central nervous system.[4]

Downstream Metabolism of 2-Aminoadipic Acid

Once formed, 2-AAA is further catabolized in a process that links lysine degradation to central energy metabolism:

-

Transamination to α-Ketoadipic Acid: 2-AAA undergoes transamination, where its amino group is transferred to α-ketoglutarate to form glutamate. This reaction is catalyzed by aminoadipate aminotransferase (AADAT) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8][9] The other product is α-ketoadipic acid.

-

Conversion to Acetyl-CoA: α-ketoadipic acid is then oxidatively decarboxylated to glutaryl-CoA, which is further metabolized to ultimately yield two molecules of acetyl-CoA.[5] This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, classifying lysine as a ketogenic amino acid.[5][7]

The following diagram illustrates the convergence of the saccharopine and pipecolic acid pathways leading to the formation and subsequent degradation of 2-Aminoadipic acid.

Chapter 2: 2-Aminoadipic Acid as a Bioactive Metabolite

Recent advances in metabolomics have revealed that 2-AAA is not merely a metabolic pass-through but a significant bioactive molecule with implications for several chronic diseases.

Biomarker for Diabetes and Cardiometabolic Risk

Large-scale human metabolomics studies have consistently identified elevated circulating levels of 2-AAA as a strong, independent predictor of developing type 2 diabetes.[2][10][11] Individuals with 2-AAA concentrations in the highest quartile have been shown to have a more than four-fold increased risk of developing diabetes over a 12-year follow-up period.[2][10] This association appears to be distinct from other metabolite biomarkers like branched-chain amino acids, suggesting 2-AAA reports on a unique pathophysiological pathway.[11] Furthermore, 2-AAA levels are positively correlated with insulin resistance and obesity.[2]

Paradoxically, experimental studies have shown that administration of 2-AAA can lower fasting glucose in mice and enhance insulin secretion from pancreatic β-cells, suggesting a complex, potentially compensatory role in glucose homeostasis.[10][11]

Role in Neurological Function and Disease

Given the prominence of the pipecolate pathway in the brain, it is logical that 2-AAA has significant neurological effects. It is known to have detrimental effects on glial cells, particularly by inhibiting astrocyte activation.[2][12] Astrocytes are crucial for neuroprotection, and their dysfunction is implicated in neurodegenerative diseases.[12][13] Altered levels of 2-AAA have been observed in Alzheimer's disease, and its administration has been shown to restrict neurodegeneration in inflammatory models of Parkinson's disease, highlighting its complex role in neuroinflammation.[12][13][14]

Quantitative Data Summary

The following table summarizes representative concentrations of 2-Aminoadipic acid in human plasma, illustrating its potential as a clinical biomarker.

| Analyte | Matrix | Condition | Concentration Range (µM) | Reference |

| 2-Aminoadipic Acid | Human Plasma | Healthy / Normoglycemic | 0.5 - 2.0 | [2][10] |

| 2-Aminoadipic Acid | Human Plasma | Pre-diabetic / At-risk | > 2.0 | [2][10] |

Chapter 3: Methodologies for the Analysis of 2-Aminoadipic Acid

Accurate quantification of 2-AAA in biological matrices is essential for both basic research and clinical applications. The gold-standard methodology is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.

Experimental Protocol: Quantification of 2-AAA in Plasma by LC-MS/MS

This protocol describes a robust, self-validating method for the quantification of 2-AAA in human plasma without the need for chemical derivatization.

Expertise & Causality: This direct "dilute-and-shoot" method is chosen for its high throughput and reduced sample preparation variability compared to derivatization-based methods.[15] Protein precipitation is a critical first step to prevent clogging of the LC system and to remove matrix components that can interfere with ionization. The use of a stable isotope-labeled internal standard (e.g., d3-2-AAA) is non-negotiable for trustworthy quantification, as it co-elutes with the analyte and corrects for variations in sample extraction, injection volume, and matrix effects during ionization.

Protocol Steps:

-

Sample Thawing and Preparation:

-

Thaw frozen plasma samples on ice to prevent degradation.

-

Vortex samples gently for 10 seconds.

-

Prepare a stock solution of the internal standard (IS), d3-2-Aminoadipic acid, at 1 mg/mL in water. From this, prepare a working IS solution at 10 µM in 80:20 Acetonitrile:Water.

-

-

Protein Precipitation (Self-Validating System):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

For Quality Control (QC): Prepare QC samples by spiking a pooled plasma matrix with known concentrations of 2-AAA (e.g., Low, Medium, High concentrations covering the expected physiological range). These QCs will be treated identically to the unknown samples.

-

Add 200 µL of the cold (4°C) working IS solution (10 µM in 80:20 Acetonitrile:Water) to each tube. The 4:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to an autosampler vial for analysis. Avoid disturbing the protein pellet.

-

-

LC-MS/MS Analysis:

-

LC System: A standard UHPLC system.

-

Column: A mixed-mode or HILIC column is recommended for retaining this polar analyte without derivatization. An example is an Acclaim Trinity P1 column (3 µm, 2.1 x 100 mm).[15]

-

Causality: Reversed-phase columns offer poor retention for polar molecules like amino acids. HILIC or mixed-mode columns provide the necessary polar interactions for effective separation from other matrix components.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-5.1 min: 50% to 95% B

-

5.1-8 min: Hold at 95% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-Aminoadipic Acid: Precursor ion (Q1) m/z 162.1 -> Product ion (Q3) m/z 70.1

-

d3-2-Aminoadipic Acid (IS): Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z 73.1

-

Note: These transitions should be optimized on the specific instrument being used. The product ion m/z 70.1 corresponds to a characteristic fragment after loss of the carboxyl groups and water.

-

-

-

Data Analysis and Validation:

-

Generate a standard curve by preparing standards of known 2-AAA concentrations in a surrogate matrix (e.g., charcoal-stripped plasma) and processing them alongside the samples.

-

Plot the ratio of the analyte peak area to the IS peak area against the concentration for the standards. Perform a linear regression (typically with 1/x weighting).

-

Quantify the 2-AAA concentration in the unknown samples and QCs using the regression equation.

-

Trustworthiness Check: The calculated concentrations of the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the analytical run to be considered valid.

-

Workflow Visualization

The following diagram outlines the complete workflow for the quantification of 2-Aminoadipic acid from plasma samples.

Chapter 4: Applications in Drug Development and Future Directions

The established link between 2-AAA and metabolic diseases opens new avenues for therapeutic intervention and biomarker development.

-

Biomarker for Patient Stratification: Measuring plasma 2-AAA could help identify individuals at high risk for developing type 2 diabetes long before clinical symptoms appear, allowing for early intervention.[10][11] In clinical trials, 2-AAA could be used as a stratification biomarker to select patient populations most likely to respond to a given therapy.

-

Target for Therapeutic Intervention: The enzymes involved in 2-AAA metabolism, such as AASA dehydrogenase and aminoadipate aminotransferase, represent potential drug targets. Modulating the activity of these enzymes could alter circulating 2-AAA levels, which may have therapeutic benefits in metabolic or neurological disorders.

-

Investigating Causality: While the association is strong, further research is needed to definitively establish whether 2-AAA is a causal factor in disease pathogenesis or simply a marker of metabolic dysregulation. Understanding the downstream signaling effects of elevated 2-AAA is a critical area for future investigation.

The following diagram conceptualizes the relationship between lysine intake, metabolic dysregulation, and the potential of 2-AAA as a biomarker and therapeutic target.

Conclusion

This compound is a pivotal intermediate in lysine metabolism that has emerged as a metabolite of significant clinical interest. Its tissue-specific production via the saccharopine and pipecolate pathways and its strong association with metabolic and neurological diseases underscore the importance of understanding its biology. Accurate quantification using robust analytical methods, such as the LC-MS/MS protocol detailed here, is crucial for advancing research in this area. As our understanding of 2-AAA's role as both a biomarker and a bioactive modulator grows, it holds the potential to unlock new diagnostic and therapeutic strategies for a range of human diseases.

References

- Pegan, S. D., Rardin, M. J., & He, W. (2021). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. PubMed Central. [Link]

- Wu, G. (2023). Integrative physiology of lysine metabolites. American Journal of Physiology-Cell Physiology. [Link]

- Li, X., et al. (2025). Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Endocrinology. [Link]

- Hagen, T., & Wu, G. (2023). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. MDPI. [Link]

- Zhang, J., et al. (2024). Lysine Metabolism: Pathways, Regulation, and Biological Significance. Preprints.org. [Link]

- Mateos, A. G., et al. (2020). The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells. Food and Chemical Toxicology. [Link]

- Zhang, X., et al. (2025). Alterations of amino acids in older adults with Alzheimer's Disease and Vascular Dementia.

- Broccardo, C. J., et al. (2014). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH Public Access. [Link]

- Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

- Markelabs. (n.d.). AADAT - Aminoadipate Aminotransferase. markelab.com. [Link]

- Han, Q., et al. (2008). Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II. Portland Press. [Link]

- Lally, P., et al. (2019). L-alpha-aminoadipic Acid Restricts Dopaminergic Neurodegeneration and Motor Deficits in an Inflammatory Model of Parkinson's Disease in Male Rats. Journal of Neuroscience Research. [Link]

- Pál, M., et al. (2015). The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. Molecular Genetics and Metabolism. [Link]

- Bitsina, C., et al. (2024). The role of amino acid metabolism in neurodegenerative diseases. AccScience Publishing. [Link]

- Wang, T.J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk.

- Broad Institute. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk. Broad Institute. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 8. AADAT - Aminoadipate Aminotransferase | Elisa - Clia - Antibody - Protein [markelab.com]

- 9. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminoadipic acid is a biomarker for diabetes risk. | Broad Institute [broadinstitute.org]

- 12. L-alpha-aminoadipic acid restricts dopaminergic neurodegeneration and motor deficits in an inflammatory model of Parkinson's disease in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alterations of amino acids in older adults with Alzheimer’s Disease and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of amino acid metabolism in neurodegenerative diseases [accscience.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The α-Aminoadipic Acid Pathway: A Technical Guide to a Unique Route of Lysine Biosynthesis in Fungi and Select Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-aminoadipic acid (AAA) pathway represents a fascinating and vital route for the de novo synthesis of the essential amino acid L-lysine. Predominantly found in higher fungi and a select group of bacteria, this pathway stands in stark contrast to the more common diaminopimelate (DAP) pathway utilized by most bacteria, archaea, and plants. This distinction is of profound significance, particularly in the realm of antimicrobial drug development, as the enzymes of the AAA pathway present unique and specific targets for novel antifungal agents. This technical guide provides a comprehensive exploration of the AAA pathway in both fungi and bacteria, delving into the intricate enzymatic steps, regulatory mechanisms, and quantitative aspects. Furthermore, it offers detailed, field-proven experimental protocols for the study of this pathway, complete with insights into the rationale behind methodological choices and troubleshooting considerations.

Introduction: The Significance of a Divergent Pathway

L-lysine, one of the nine essential amino acids for humans, is a fundamental building block of proteins and plays crucial roles in various cellular processes. While humans and other animals must obtain lysine from their diet, a diverse array of microorganisms and plants have evolved sophisticated biosynthetic machinery to produce it. The existence of two distinct and evolutionarily unrelated pathways for lysine biosynthesis—the DAP and AAA pathways—is a remarkable example of convergent evolution.

The AAA pathway, the focus of this guide, is particularly noteworthy for its prevalence in fungi, including many pathogenic species.[1][2] This metabolic distinction makes the AAA pathway an attractive target for the development of antifungal therapies with high specificity and potentially lower toxicity to the host.[3][4] A thorough understanding of the biochemical and genetic intricacies of this pathway is therefore paramount for researchers seeking to exploit it for therapeutic purposes. This guide aims to provide that understanding, grounded in authoritative scientific literature and practical experimental insight.

The Fungal α-Aminoadipic Acid Pathway: A Tale of Two Compartments

In fungi, the biosynthesis of lysine via the AAA pathway is an elegant eight-step process that is spatially segregated between the mitochondrion and the cytoplasm.[3] This compartmentalization allows for the efficient channeling of intermediates and the integration of the pathway with central metabolism.

The initial stages of the pathway, which bear a striking resemblance to the citric acid cycle, occur within the mitochondrial matrix.[1] The process commences with the condensation of acetyl-CoA and α-ketoglutarate, an intermediate of the Krebs cycle. The subsequent reactions lead to the formation of α-aminoadipate, the namesake of the pathway. This intermediate is then transported to the cytoplasm for the final series of enzymatic conversions that ultimately yield L-lysine.

Mitochondrial Phase: From Central Metabolites to α-Aminoadipate

-

Homocitrate Synthase (HCS): The committed and rate-limiting step of the fungal AAA pathway is catalyzed by homocitrate synthase.[3] This enzyme facilitates the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate.

-

Homoaconitase (HACN): Homocitrate is then isomerized to its more reactive isomer, homoisocitrate. This reaction proceeds via a cis-homoaconitate intermediate and is catalyzed by homoaconitase.[5][6] Interestingly, in some fungi, this isomerization is a two-step process requiring two separate enzymes of the aconitase family.[5][6]

-

Homoisocitrate Dehydrogenase (HIDH): The resulting homoisocitrate undergoes oxidative decarboxylation to yield α-ketoadipate, a reaction catalyzed by homoisocitrate dehydrogenase.[3]

-

Aminoadipate Aminotransferase (AAT): The final step in the mitochondrial phase is the conversion of α-ketoadipate to α-aminoadipate through a transamination reaction, which typically utilizes glutamate as the amino donor.[3]

Cytoplasmic Phase: The Final Steps to Lysine

-

α-Aminoadipate Reductase (AAR): Following its transport into the cytoplasm, α-aminoadipate is reduced to α-aminoadipate-δ-semialdehyde. This is a complex, multi-step reaction catalyzed by α-aminoadipate reductase, an enzyme with similarities to non-ribosomal peptide synthetases.[2]

-

Saccharopine Reductase (SR): The α-aminoadipate-δ-semialdehyde is then condensed with glutamate in a reductive amination reaction to form saccharopine.[3]

-

Saccharopine Dehydrogenase (SDH): In the penultimate step, saccharopine is cleaved to yield L-lysine and α-ketoglutarate.[3] This reaction is catalyzed by saccharopine dehydrogenase. The α-ketoglutarate produced can be transported back into the mitochondrion, thus linking the pathway back to central carbon metabolism.[3]

Regulation of the α-Aminoadipic Acid Pathway

The flux through the AAA pathway is tightly regulated at both the enzymatic and genetic levels to ensure an adequate supply of lysine for cellular needs while preventing its over-accumulation, which can be toxic.

Feedback Inhibition

The primary mechanism of enzymatic regulation in both fungi and Thermus thermophilus is feedback inhibition of homocitrate synthase (HCS) by the end-product, L-lysine. [7]Lysine acts as an allosteric inhibitor of HCS, binding to a site distinct from the active site and reducing the enzyme's catalytic activity. This provides a rapid and sensitive mechanism to modulate the pathway's output in response to fluctuating lysine levels.

Genetic Regulation

In Fungi: Transcriptional regulation of the AAA pathway in fungi is complex and involves both general and pathway-specific control mechanisms. In Saccharomyces cerevisiae, the expression of LYS genes is induced under amino acid starvation conditions by the general amino acid control (GAAC) system, mediated by the transcription factor Gcn4. Additionally, a pathway-specific transcription factor, Lys14, is activated by an intermediate of the pathway, α-aminoadipate semialdehyde, leading to the upregulation of LYS gene expression.

In Bacteria: While the regulation of the DAP pathway in bacteria is well-studied and often involves a lysine-responsive riboswitch known as the LYS element, the specific regulatory mechanisms of the AAA pathway in bacteria like Thermus thermophilus are still being elucidated. [8]However, it is known that the expression of the lysine biosynthetic genes is repressed by lysine, and evidence suggests a leader peptide-mediated transcriptional attenuation mechanism for the major lysine biosynthetic gene cluster. [7]

Quantitative Analysis of the α-Aminoadipic Acid Pathway

A quantitative understanding of the AAA pathway is essential for identifying metabolic bottlenecks, potential drug targets, and for metabolic engineering applications. This involves the characterization of enzyme kinetics and the measurement of intracellular metabolite concentrations.

Enzyme Kinetic Parameters

The following table summarizes representative kinetic data for key enzymes in the fungal AAA pathway. It is important to note that these values can vary depending on the fungal species and the specific assay conditions.

| Enzyme | Fungal Species | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (mM-1min-1) | Reference(s) |

| Homocitrate Synthase (HCS) | Aspergillus fumigatus | Acetyl-CoA | 17 | - | - | [3] |

| α-Ketoglutarate | 261 | - | - | [3] | ||

| Schizosaccharomyces pombe | Acetyl-CoA | 10.7 | 303 | - | [3] | |

| α-Ketoglutarate | 159 | - | - | [3] | ||

| Saccharopine Dehydrogenase (SDH) | Saccharomyces cerevisiae | L-Saccharopine | 2320 | - | - | [7] |

| NAD+ | 54 | - | - | [7] |

Note: A dash (-) indicates that the data was not available in the cited literature.

Experimental Protocols for Studying the α-Aminoadipic Acid Pathway

The study of the AAA pathway relies on a variety of robust experimental techniques. This section provides detailed, step-by-step methodologies for key assays, along with insights into the rationale behind the procedures.

Homocitrate Synthase (HCS) Assay

Principle: This is a continuous spectrophotometric assay that measures the production of Coenzyme A (CoA) by reacting its free sulfhydryl group with a thiol-sensitive fluorescent dye, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent adduct. The rate of increase in fluorescence is proportional to HCS activity.

Rationale for Reagent Selection:

-

HEPES Buffer (pH 7.5): Provides a stable pH environment optimal for HCS activity.

-

CPM Dye: A highly sensitive reagent for the detection of free thiols, allowing for the continuous monitoring of CoA release.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 7.5.

-

Substrate 1: α-Ketoglutarate solution in Assay Buffer.

-

Substrate 2: Acetyl-CoA solution in Assay Buffer.

-

Enzyme: Purified Homocitrate Synthase.

-

Detection Reagent: CPM dye dissolved in DMSO.

-

-

Assay Procedure: a. In a 384-well microplate, prepare a reaction mixture containing Assay Buffer and α-ketoglutarate. b. To test for inhibitors, add the test compound to the wells. c. Initiate the reaction by adding a mixture of the HCS enzyme and Acetyl-CoA. d. Incubate the plate at room temperature for a defined period (e.g., 20 minutes). e. Terminate the reaction and develop the fluorescent signal by adding the CPM detection reagent. f. Measure the fluorescence at the appropriate excitation and emission wavelengths.

Troubleshooting:

-

High background fluorescence: Ensure that the CPM dye solution is fresh and protected from light.

-

Low signal: Optimize enzyme and substrate concentrations. Ensure the enzyme is active.

α-Aminoadipate Reductase (AAR) Assay

Principle: This assay measures the activity of AAR by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm. The reaction is complex and requires the activation of α-aminoadipate via adenylation.

Rationale for Reagent Selection:

-

Tris-HCl Buffer (pH 8.0): Provides a suitable pH for the multi-step AAR reaction.

-

ATP and MgCl2: Required for the adenylation and activation of α-aminoadipate.

-

Reduced Glutathione: Helps to maintain a reducing environment, which can be important for enzyme stability and activity.

Protocol:

-

Reagent Preparation:

-

AAR Reaction Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Substrates: α-aminoadipate, ATP, NADPH.

-

Cofactors: MgCl2, reduced glutathione.

-

Enzyme: Purified or partially purified α-Aminoadipate Reductase.

-

-

Assay Procedure: a. In a quartz cuvette, prepare a reaction mixture containing AAR Reaction Buffer, α-aminoadipate, ATP, MgCl2, and reduced glutathione. b. Equilibrate the mixture to the desired temperature (e.g., 30°C). c. Initiate the reaction by adding NADPH and the enzyme solution. d. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. e. The rate of NADPH oxidation is proportional to AAR activity.

Troubleshooting:

-

No activity: Ensure that all components, especially ATP and NADPH, are fresh. The enzyme may require specific activation steps.

-

High non-enzymatic NADPH oxidation: Run a control reaction without the enzyme to determine the rate of non-specific NADPH degradation.

Saccharopine Dehydrogenase (SDH) Assay

Principle: The activity of SDH is conveniently measured in the reverse direction by monitoring the oxidation of NADH to NAD+, which leads to a decrease in absorbance at 340 nm.

Rationale for Reagent Selection:

-

Potassium Phosphate Buffer (pH 7.0): Provides a stable pH environment for the reverse reaction.

-

L-lysine and α-ketoglutarate: Substrates for the reverse reaction.

-

NADH: The co-factor that is oxidized in the reverse reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

-

Substrates: L-lysine, α-ketoglutarate.

-

Co-factor: NADH.

-

Enzyme: Purified Saccharopine Dehydrogenase.

-

-

Assay Procedure: a. In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, NADH, L-lysine, and α-ketoglutarate. b. Equilibrate the mixture to the desired temperature (e.g., 25°C). c. Initiate the reaction by adding the SDH enzyme. d. Immediately monitor the decrease in absorbance at 340 nm over time. e. The rate of NADH oxidation is proportional to the enzyme activity.

Troubleshooting:

-

Substrate inhibition: High concentrations of lysine can be inhibitory. Optimize substrate concentrations to avoid this.

-

Enzyme instability: SDH can be unstable; handle the enzyme preparation with care and keep it on ice.

Quantification of α-Aminoadipic Acid by LC-MS/MS

Principle: This method allows for the highly sensitive and specific quantification of α-aminoadipic acid and other pathway intermediates from complex biological samples. The metabolites are first extracted from the cells, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry.

Protocol:

-

Metabolite Extraction: a. Rapidly quench metabolic activity of fungal or bacterial cultures by flash-freezing in liquid nitrogen or using a cold quenching solution. b. Lyse the cells using methods such as bead beating or sonication in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). c. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites. d. Dry the extract under vacuum or nitrogen.

-

LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in an appropriate solvent. b. Separate the metabolites using a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column). c. Detect and quantify α-aminoadipic acid using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of α-aminoadipate and one or more of its characteristic product ions. d. Create a calibration curve using a series of known concentrations of an α-aminoadipic acid standard to enable accurate quantification.

Troubleshooting:

-

Poor peak shape: Optimize the chromatographic conditions, such as the mobile phase composition and gradient.

-

Matrix effects: Ion suppression or enhancement from co-eluting compounds can affect quantification. Use an isotopically labeled internal standard to correct for these effects.

Conclusion and Future Perspectives

The α-aminoadipic acid pathway for lysine biosynthesis is a testament to the metabolic diversity and evolutionary ingenuity of fungi and certain bacteria. Its absence in humans solidifies its status as a prime target for the development of novel antimicrobial agents. A deep and multifaceted understanding of this pathway, from its enzymatic mechanisms and regulatory networks to the practicalities of its experimental investigation, is crucial for realizing its therapeutic potential.

Future research will likely focus on several key areas. A more comprehensive characterization of the bacterial AAA pathway, particularly in a wider range of species beyond Thermus thermophilus, will provide valuable insights into its evolution and diversity. The discovery and characterization of potent and specific inhibitors for the enzymes of the AAA pathway remain a high priority for drug development efforts. Furthermore, the application of systems biology approaches, integrating transcriptomics, proteomics, and metabolomics, will undoubtedly unravel further layers of complexity in the regulation and integration of this fascinating metabolic route. The knowledge and methodologies detailed in this guide provide a solid foundation for these future endeavors, empowering researchers to continue to explore and exploit the unique biology of the α-aminoadipic acid pathway.

References

- Fazius, F., Shelest, E., Gebhardt, P., & Brock, M. (2012). The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate. Molecular Microbiology, 86(6), 1508-1530. [Link]

- Fazius, F., Shelest, E., Gebhardt, P., & Brock, M. (2012). The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate.

- Wikipedia. (n.d.). α-Aminoadipate pathway. In Wikipedia.

- Lu, H., Wang, S., Gu, T., Sun, L., & Wang, Y. (2023). Roles of the Fungal-Specific Lysine Biosynthetic Pathway in the Nematode-Trapping Fungus Arthrobotrys oligospora Identified through Metabolomics Analyses. Journal of Fungi, 9(2), 206. [Link]

- Bar-Even, A., Noor, E., Savir, Y., Liebermeister, W., Davidi, D., Tawfik, D. S., & Milo, R. (2011). The moderately efficient enzyme: evolutionary and physicochemical trends shaping enzyme parameters. Biochemistry, 50(21), 4402-4410. [Link]

- Xu, H., Andi, B., Qian, J., West, A. H., & Cook, P. F. (2006). The alpha-aminoadipate pathway for lysine biosynthesis in fungi. Cell Biochemistry and Biophysics, 46(1), 43-64. [Link]

- bioRxiv. (2021). Visual Interpretation of the Meaning of kcat/KM in Enzyme Kinetics. bioRxiv. [Link]

- ResearchGate. (n.d.). Fungal enzymes involved in the α-aminoadipate pathway of l-lysine biosynthesis.

- Kosuge, T., & Hoshino, T. (1999). The alpha-aminoadipate pathway for lysine biosynthesis is widely distributed among Thermus strains. Journal of Bioscience and Bioengineering, 88(6), 672-675. [Link]

- Nishida, H., & Nishiyama, M. (2012). Evolution of lysine biosynthesis in the phylum deinococcus-thermus. International journal of evolutionary biology, 2012, 745931. [Link]

- Kosuge, T., & Hoshino, T. (1998). Lysine is synthesized through the α-aminoadipate pathway in Thermus thermophilus. FEMS Microbiology Letters, 169(2), 361-367. [Link]

- Kosuge, T., & Hoshino, T. (1998). Lysine is synthesized through the alpha-aminoadipate pathway in Thermus thermophilus. Semantic Scholar. [Link]

- Al-Saryi, N., Al-Hejjaj, S., & Al-Zuhairi, A. (2017). A review on lysine: biosynthesis, catabolism and roles. WikiJournal of Science, 1(1), 4. [Link]

- Ali, H., & Cook, P. F. (2011). Contribution of K99 and D319 to substrate binding and catalysis in the saccharopine dehydrogenase reaction. Archives of biochemistry and biophysics, 513(2), 113-120. [Link]

- Easterby, J. S. (1992). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Biochemical Society transactions, 20(2), 273-276. [Link]

- Bulfer, S. L., Scott, R. A., & West, A. H. (2010). Crystal structure and functional analysis of homocitrate synthase, an essential enzyme in lysine biosynthesis. The Journal of biological chemistry, 285(32), 24744-24754. [Link]

- González-Riano, C., & Barbas, C. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 231. [Link]

- ResearchGate. (n.d.). Lysine biosynthetic pathway of T. thermophilus and related biosynthetic and metabolic pathways.

- ResearchGate. (n.d.). The oxidation state of active site thiols determines activity of saccharopine dehydrogenase at low pH.

- Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]

- Klun, K., & Krisch, M. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. [Link]

- Kosuge, T., & Hoshino, T. (1998). Lysine is synthesized through the alpha-aminoadipate pathway in Thermus thermophilus. PubMed. [Link]

- Rodionov, D. A., Vitreschak, A. G., Mironov, A. A., & Gelfand, M. S. (2004). Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch?. Nucleic acids research, 32(11), 3340-3349. [Link]

- Li, Z., Liu, D., Zhang, Q., Zhu, T., Gu, Q., & Li, D. (2022). The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling. Frontiers in Marine Science, 9, 981155. [Link]

- Andi, B., West, A. H., & Cook, P. F. (2004). Acid−Base Chemical Mechanism of Homocitrate Synthase from Saccharomyces cerevisiae. Biochemistry, 43(37), 11790-11795. [Link]

- Nielsen, K. F., & Smedsgaard, J. (2003). The importance of mass spectrometric dereplication in fungal secondary metabolite analysis.

- BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

- Vashishtha, A. K., West, A. H., & Cook, P. F. (2007). Determinants of substrate specificity for saccharopine dehydrogenase from Saccharomyces cerevisiae. Archives of biochemistry and biophysics, 465(1), 127-135. [Link]

- Hoshino, T. (2004). Analysis of Mechanism for Regulation of Novel Lysine Biosynthesis in Thermus for Development of Novel Lysine Production System. Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 78(10), 923-925. [Link]

- Rodwell, V. W., & Starzak, M. E. (1974). Sources of Error in Spectrophotometric Measurement of Aspartate Aminotransferase and Alanine Aminotransferase Activities in Serum. Clinical Chemistry, 20(4), 470-475. [Link]

- Miyazaki, T., Miyazaki, J., Yamane, H., & Nishiyama, M. (2004). alpha-Aminoadipate aminotransferase from an extremely thermophilic bacterium, Thermus thermophilus. Microbiology (Reading, England), 150(Pt 7), 2327-2334. [Link]

- Auld, D. S. (2013). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Perspectives in Science, 1(1-6), 56-71. [Link]

- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

- Gregory, S. T., & Dahlberg, A. E. (1997). Sequencing and analysis of the Thermus thermophilus ribosomal protein gene cluster equivalent to the spectinomycin operon. Gene, 192(2), 227-233. [Link]

- ZefSci. (2025).

Sources

- 1. α-Aminoadipate pathway - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The alpha-aminoadipate pathway for lysine biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fungal α-aminoadipate pathway for lysine biosynthesis requires two enzymes of the aconitase family for the isomerization of homocitrate to homoisocitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]

physiological concentrations of 3-Aminoadipic acid in human plasma

An In-depth Technical Guide to the Physiological Concentrations of 3-Aminoadipic Acid in Human Plasma

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound (3-AAA), a metabolite of increasing interest in biomedical research. We will delve into its biochemical origins, physiological concentrations in human plasma, the analytical methodologies for its precise quantification, and its emerging role as a key biomarker in cardiometabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 3-AAA's significance.

Introduction to this compound (3-AAA)

This compound, also known as α-aminoadipic acid (the L-isomer is biologically active), is a non-proteinogenic alpha-amino acid. Unlike the 20 common amino acids, it is not incorporated into proteins during translation. Instead, its presence in the body is primarily the result of the catabolism of the essential amino acid, lysine.[1][2][3] In recent years, high-resolution metabolomic profiling has identified 3-AAA as a novel and predictive biomarker for the risk of developing type 2 diabetes and other cardiometabolic conditions, independent of traditional risk factors.[1][2][4][5] Its role extends beyond being a simple catabolite; it is now recognized as a modulator of glucose homeostasis and a marker of systemic metabolic stress.[5]

Biochemical Pathways: The Origin and Fate of 3-AAA

In humans, 3-AAA is an intermediate in the primary degradation pathway of lysine, known as the saccharopine pathway, which occurs predominantly in the mitochondria of the liver.[5][6][7]

The key steps are as follows:

-

Saccharopine Formation: Lysine is condensed with α-ketoglutarate by the enzyme L-lysine-ketoglutarate reductase to form saccharopine.[5]

-

Conversion to Semialdehyde: Saccharopine is then converted by saccharopine dehydrogenase into 2-aminoadipic semialdehyde.[5]

-

Oxidation to 3-AAA: Finally, 2-aminoadipic semialdehyde dehydrogenase oxidizes the semialdehyde to form this compound (2-AAA).[5]

-

Further Degradation: 3-AAA is subsequently transaminated to 2-ketoadipic acid, which is then oxidatively decarboxylated to glutaryl-CoA. This process is critically mediated by a complex containing dehydrogenase E1 and transketolase domain-containing 1 (DHTKD1).[1][5] Genetic variants in the DHTKD1 gene can significantly influence circulating 3-AAA concentrations.[1]

Caption: Mitochondrial pathway for lysine catabolism leading to 3-AAA.

Physiological Concentrations and Influencing Factors

Circulating plasma concentrations of 3-AAA exhibit considerable inter-individual variation.[8] This variability is influenced by a combination of genetics, diet, and underlying pathophysiology.

Quantitative Data Summary

| Population / Condition | Reported Concentration / Level | Source |

| Healthy Adults (Optimal Range) | 0 - 1.5 µmol/L | [9] |

| Healthy Adults (Asian) | 95.68 ± 35.5 ng/mL | [2] |

| Healthy Adults (Black or African American) | 72.26 ± 30.0 ng/mL | [2] |

| Healthy Adults (White) | 72.73 ± 30.7 ng/mL | [2] |

| Insulin Sensitive (High-Risk Cohort) | Ion Count: 233x10⁴ ± 60x10⁴ | [2] |

| Pre-Diabetic (High-Risk Cohort) | Ion Count: 262x10⁴ ± 58x10⁴ | [2] |

| Diabetic (High-Risk Cohort) | Ion Count: 312x10⁴ ± 75x10⁴ | [2] |

Note: Ion counts are relative measures and demonstrate a significant increase in 3-AAA levels with worsening glycemic status.[2]

Key Factors Modulating 3-AAA Levels

-

Diet: As 3-AAA is a product of lysine breakdown, dietary intake plays a significant role. The consumption of animal products, which are rich in lysine, is associated with higher plasma 3-AAA levels.[3][8] Conversely, a short-term vegetarian diet has been shown to significantly reduce circulating 3-AAA.[3][8]

-

Genetics: Common variants in genes involved in mitochondrial function, particularly DHTKD1 (involved in 3-AAA degradation) and MSR1 (macrophage scavenger receptor 1), are associated with plasma 3-AAA levels.[4]

-

Disease States:

-

Type 2 Diabetes: Elevated plasma 3-AAA is a strong predictive biomarker for the development of type 2 diabetes.[1][4] Individuals with the highest quartile of 3-AAA concentrations have a more than four-fold increased risk of developing diabetes.[1][10]

-

Atherosclerosis: Serum 3-AAA levels are significantly elevated in patients with atherosclerosis and correlate with inflammatory cytokines and plaque area.[10]

-

Oxidative Stress & Aging: In long-lived proteins like skin collagen, 3-AAA accumulates with age as a result of oxidative deamination of lysine residues.[1][11] This accumulation is significantly exacerbated in conditions of high oxidative stress, such as diabetes, renal failure, and sepsis, positioning 3-AAA as a reliable marker of protein carbonyl oxidation.[1][11]

-

Analytical Methodology: Quantification by LC-MS/MS

The gold standard for the accurate and sensitive quantification of 3-AAA in human plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][12][13][14] This technique offers high specificity and allows for direct measurement without the need for cumbersome derivatization steps.

Caption: Standard workflow for 3-AAA quantification in plasma by LC-MS/MS.

Detailed Experimental Protocol

This protocol represents a validated system for the robust quantification of 3-AAA.

1. Sample Preparation (Protein Precipitation)

-

Rationale: This step efficiently removes large proteins that would otherwise interfere with the analysis and damage the LC system. Using a stable isotope-labeled internal standard (e.g., this compound-d5) is critical for correcting analytical variability.

-

Protocol:

-

To 100 µL of plasma, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add a known amount of internal standard solution.[2][12]

-

Add 300-400 µL of a cold protein precipitation agent, such as methanol, acetonitrile, or a mixture thereof.[2][14][15] Some protocols utilize 10 µL of 30% sulfosalicylic acid.[12][13]

-

Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13][15]

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.[13]

-

2. Liquid Chromatography

-

Rationale: Chromatographic separation is essential to resolve 3-AAA from isomers and other endogenous plasma components that could cause ion suppression in the mass spectrometer.

-

Typical Conditions:

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size) is commonly used.[14]

-

Mobile Phase A: Water with 0.1% formic acid.[15]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

-

Gradient: A typical gradient starts at a low percentage of Mobile Phase B (e.g., 2-5%), ramps up to elute 3-AAA, followed by a high-organic wash and re-equilibration.

-

Flow Rate: Dependent on column dimensions, typically 0.3-0.6 mL/min.

-

Injection Volume: 1-5 µL.

3. Tandem Mass Spectrometry

-

Rationale: Provides highly selective and sensitive detection. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

-

Typical Parameters:

-

Mass Spectrometer: Triple quadrupole or high-resolution Orbitrap instrument.[2][12][14]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[12]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both 3-AAA and its labeled internal standard. This ensures that only the compound of interest is being measured.

-

Data Analysis: The concentration of 3-AAA in unknown samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard in the calibrator samples.

-

Clinical Significance and Future Perspectives

This compound is no longer considered a passive bystander in metabolism. Accumulating evidence points to its active role in pathophysiology.

-

A Biomarker of Disease Risk: Elevated 3-AAA is a robust, early marker for individuals at high risk of developing type 2 diabetes and cardiovascular disease.[1][4][10] Its measurement could enhance risk stratification and guide preventative strategies.

-

A Mediator of Cellular Dysfunction: Mechanistic studies have shown that 3-AAA is not merely correlated with disease but may actively contribute to it. It has been shown to:

-

Induce the production of reactive oxygen species (ROS), leading to oxidative stress.[10][16]

-

Aggravate vascular inflammation through the ROS/TXNIP/NLRP3 inflammasome pathway.[10]

-

Impair insulin signaling and dysregulate gluconeogenesis in tissues like the liver and skeletal muscle.[5]

-

Impair enzyme secretion in pancreatic acinar cells, potentially contributing to pancreatic dysfunction.[16]

-

-

A Therapeutic Target: The discovery of the pathways that regulate 3-AAA levels, including diet and the DHTKD1 enzyme, opens new avenues for therapeutic intervention.[4][5] Strategies aimed at lowering elevated 3-AAA, such as dietary modification with reduced animal product intake, may offer a novel approach to mitigating cardiometabolic risk.[3][8]

References

- Genetic Architecture of Plasma Alpha-Aminoadipic Acid Reveals a Relationship With High-Density Lipoprotein Cholesterol. (2022). NIH.

- Alpha-aminoadipic acid. (2023).

- Aminoadipic acid aggravates atherosclerotic vascular inflammation through ROS/TXNIP/NLRP3 pathway, a harmful microbial metabolite reduced by paeonol. (2025).

- The consumption of animal products is associated with plasma levels of alpha-aminoadipic acid (2-AAA). (2025).

- 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis. NIH.

- Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals. PubMed Central.

- The consumption of animal products is associated with plasma levels of alpha-aminoadipic acid (2-AAA). (2024). PubMed.

- Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. (2025). Frontiers.

- The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancre

- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI.

- Alpha-Aminoadipic Acid (Plasma) - Amino Acids 40 Profile. Lab Results explained.

- Quantitative Analysis of Aminoadipic Acid in Human Plasma by LC. Benchchem.

- Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Thermo Fisher Scientific.

- Lysine Metabolism: Pathways, Regul

- Integrative physiology of lysine metabolites. (2023). Physiological Reviews.

- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (2015). NIH.

Sources

- 1. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 2. Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The consumption of animal products is associated with plasma levels of alpha-aminoadipic acid (2-AAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Architecture of Plasma Alpha‐Aminoadipic Acid Reveals a Relationship With High‐Density Lipoprotein Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 6. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-Aminoadipic Acid (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminoadipic Acid: A Definitive Guide to a Key Biomarker of Oxidative Stress

Introduction: Beyond the Canon of Oxidative Stress Markers

For decades, the assessment of oxidative stress has relied on a canonical set of biomarkers, each with its inherent strengths and limitations. While measures of lipid peroxidation and generalized protein carbonylation have proven invaluable, they often provide a broad, sometimes non-specific, snapshot of oxidative damage. In the quest for more precise and mechanistically informative biomarkers, 3-aminoadipic acid (3-AAA), an oxidation product of the essential amino acid lysine, has emerged as a highly promising candidate.[1][2]

Unlike transient reactive oxygen species (ROS), 3-AAA is a stable end-product of protein damage, accumulating in tissues and reflecting the cumulative history of oxidative insults.[3] Its formation is directly linked to the irreversible modification of protein-bound lysine residues, a cornerstone of cellular structure and function. This guide provides a comprehensive technical overview of 3-AAA, from its fundamental biochemistry and mechanisms of formation to validated analytical methodologies and its profound implications in cardiometabolic disease, aging, and inflammatory conditions. Designed for researchers, clinicians, and drug development professionals, this document synthesizes current knowledge to establish 3-AAA as a critical tool in the study of oxidative stress.

Part 1: The Biochemical Genesis of this compound

The significance of 3-AAA as a biomarker is rooted in its specific origins. While 3-AAA (also known as α-aminoadipic acid) is a normal intermediate in the mitochondrial catabolism of lysine via the saccharopine pathway, its accumulation as a marker of damage arises from distinct, non-enzymatic oxidative pathways that target lysine residues within the protein backbone.[4][5]

The primary mechanism involves the oxidative deamination of the ε-amino group of lysine, which first yields α-aminoadipic semialdehyde (AAS), a reactive carbonyl species also known as allysine.[6][7][8] This intermediate is then further oxidized to the stable, non-reactive carboxylic acid, 3-AAA.[3][9][10] This conversion is critical; the stability of 3-AAA makes it a more reliable and quantifiable marker of cumulative damage compared to its transient aldehyde precursor.[3]

Several key pathological mechanisms can initiate this process:

-

Metal-Catalyzed Oxidation (MCO): In the presence of redox-active transition metals like iron (Fe³⁺) or copper (Cu²⁺), ROS such as the hydroxyl radical (•OH) generated via Fenton-like reactions can abstract a hydrogen atom from the lysine residue, initiating the cascade to 3-AAA.[3][6]

-

Glyco-oxidation: Under hyperglycemic conditions, the reaction of reducing sugars with the lysine amino group (glycation) can, in the presence of transition metals, accelerate the formation of 3-AAA.[7][8][9][10] This pathway is particularly relevant in diabetes, where elevated glucose promotes the formation of both allysine and 3-AAA on proteins like human serum albumin.[9][10][11]

-

Myeloperoxidase (MPO)-Mediated Oxidation: During inflammation, activated neutrophils release myeloperoxidase, which generates hypochlorous acid (HOCl).[12] HOCl reacts with the lysine ε-amino group to form an Nε-monochloramine intermediate, which subsequently converts to 3-AAA.[13] This pathway directly links inflammation-driven oxidative stress to 3-AAA formation and is highly relevant in diseases like atherosclerosis and sepsis.[3][13][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. 2-Aminoadipic acid is a marker of protein carbonyl oxidation in the aging human skin: effects of diabetes, renal failure and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Alpha-aminoadipic acid - biocrates [biocrates.com]

- 6. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 12. youtube.com [youtube.com]

- 13. "Myeloperoxidase-mediated Protein Lysine Oxidation Generates 2- aminoad" by Hongqiao Lin, Bruce S. Levison et al. [engagedscholarship.csuohio.edu]

- 14. Myeloperoxidase-mediated protein lysine oxidation generates 2-aminoadipic acid and lysine nitrile in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Aminoadipic Acid in Predicting Diabetes Risk: A Technical Guide for Researchers and Drug Development Professionals

A Note on Nomenclature: This guide focuses on 2-aminoadipic acid (2-AAA) , a metabolite robustly linked to diabetes risk in scientific literature. The user's query specified "3-aminoadipic acid"; however, the overwhelming body of evidence points to the 2-isomer as the biologically relevant molecule in this context. This document will proceed with the scientifically accurate terminology.

Introduction: A Novel Biomarker on the Metabolic Horizon

The landscape of diabetes risk assessment is continually evolving, moving beyond traditional metrics like fasting glucose and BMI to identify earlier, more sensitive molecular indicators. Emerging from large-scale metabolomic studies, 2-aminoadipic acid (2-AAA), a key intermediate in the catabolism of the essential amino acid lysine, has been identified as a potent and independent predictor of future type 2 diabetes (T2D).[1][2][3] Landmark research, including the Framingham Heart Study, revealed that individuals with elevated plasma 2-AAA concentrations have a significantly increased risk—up to fourfold—of developing T2D, with this association being detectable up to 12 years before clinical diagnosis.[1][2][4]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will elucidate the metabolic pathways governing 2-AAA, explore the molecular mechanisms linking it to diabetes pathophysiology, provide detailed methodologies for its quantification, and discuss its potential as both a predictive biomarker and a therapeutic target.

The Metabolic Provenance of 2-Aminoadipic Acid: The Saccharopine Pathway

2-AAA is not an amino acid incorporated into proteins but is an intermediate metabolite primarily generated in the mitochondria through the Saccharopine Pathway , the main route for lysine degradation in mammals.[5][6] Understanding this pathway is critical, as its dysregulation is directly linked to circulating 2-AAA levels.

The catabolism of L-lysine to 2-AAA is a three-step enzymatic process:

-

Lysine-Ketoglutarate Reductase (LKR): The pathway begins with the condensation of L-lysine and α-ketoglutarate, a key citric acid cycle intermediate. This reaction is catalyzed by the LKR domain of the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[7][8][9]

-

Saccharopine Dehydrogenase (SDH): The resulting saccharopine is then hydrolyzed by the SDH domain of the same AASS enzyme to yield L-glutamate and α-aminoadipic semialdehyde (AASA).[7][8][9]

-

α-Aminoadipic Semialdehyde Dehydrogenase (AASADH): Finally, AASA is oxidized to form 2-aminoadipic acid (2-AAA). This reaction is catalyzed by the enzyme AASADH (also known as ALDH7A1).[7][8]

The subsequent catabolism of 2-AAA is also of significant interest. 2-AAA is converted to 2-oxoadipate, which is then decarboxylated to glutaryl-CoA by the mitochondrial 2-oxoadipate dehydrogenase complex. A key component of this complex is the enzyme Dehydrogenase E1 and Transketolase Domain Containing 1 (DHTKD1) .[10][11] Genetic variations or mutations in the DHTKD1 gene can impair this final step, leading to an accumulation of 2-AAA and 2-oxoadipate, a condition known as 2-aminoadipic and 2-oxoadipic aciduria.[10][12] This highlights DHTKD1 as a critical regulator of 2-AAA levels and a potential therapeutic target.[13][14]

Caption: The Saccharopine Pathway for L-lysine catabolism.

The Dual Role of 2-AAA in Diabetes Pathophysiology

While elevated 2-AAA is a strong predictor of diabetes risk, its mechanistic role is complex and seemingly paradoxical. It acts as both a biomarker of underlying metabolic stress and an active modulator of glucose homeostasis.

2-AAA as a Biomarker of Insulin Resistance

Multiple studies have demonstrated a positive correlation between plasma 2-AAA levels, body mass index (BMI), and insulin resistance.[1][15] Higher 2-AAA concentrations are observed in individuals with obesity and are associated with impaired insulin signaling in key metabolic tissues such as the liver, skeletal muscle, and adipose cells.[16] This suggests that in a state of metabolic dysregulation, alterations in lysine catabolism lead to increased 2-AAA production, making it a reliable indicator of an insulin-resistant state.

2-AAA as a Modulator of Insulin Secretion and Energy Metabolism

Contrary to what might be expected from a risk biomarker, experimental studies have shown that direct administration of 2-AAA can have beneficial effects on glucose metabolism.

-

Pancreatic β-Cell Function: 2-AAA has been shown to enhance insulin secretion from pancreatic β-cell lines and isolated human and murine islets.[2][17] The proposed mechanism involves the transcriptional upregulation of key genes involved in insulin production (Ins1, Ins2), glucose sensing (Glut2, Gck), and insulin biosynthesis.[1][15]

-

Adipocyte Metabolism: In adipocytes, 2-AAA stimulates lipolysis and thermogenesis by activating the β3-adrenergic receptor (β3AR) signaling pathway.[18] This leads to increased energy expenditure and can protect against diet-induced obesity in animal models.[18]

This dual functionality suggests a potential compensatory mechanism: in the early stages of insulin resistance, the body may increase 2-AAA production as an attempt to boost insulin secretion and maintain glucose homeostasis.[17] However, chronically elevated levels may signify a strained and ultimately failing metabolic system.

Caption: Dual mechanisms of 2-AAA in metabolic regulation.

Quantitative Analysis of 2-Aminoadipic Acid in Human Plasma

For both clinical research and drug development, a robust, reproducible, and accurate method for quantifying 2-AAA in biological matrices is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification of 2-AAA

This protocol outlines a standard "dilute-and-shoot" method that avoids time-consuming derivatization steps.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 10 µL of 30% sulfosalicylic acid (SSA) to precipitate proteins.

-

Add a known concentration of a stable isotope-labeled internal standard (e.g., 2-Aminoadipic acid-d5). The internal standard is crucial for correcting for matrix effects and variations in instrument response.

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 30 minutes to ensure complete protein precipitation.

-

Centrifuge at ≥12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Dilute the supernatant (e.g., 1:10) with the initial mobile phase (Mobile Phase A).

-

The sample is now ready for injection.[19]

2. Chromatographic Conditions:

-

LC System: A UHPLC or HPLC system capable of accurate gradient delivery.

-

Column: A mixed-mode or HILIC column is often used to retain the polar 2-AAA. An example is an Acclaim™ Trinity™ P1 or similar column.

-

Mobile Phase A: Typically an aqueous solution with an acidic modifier and a salt, e.g., 10 mM Ammonium Formate in water, pH adjusted to ~2.8 with formic acid.[19]

-

Mobile Phase B: An organic solvent, often acetonitrile, with a small amount of the aqueous mobile phase.[19]

-

Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B, ramping up to elute 2-AAA, and then re-equilibrating the column. The exact gradient must be optimized for the specific column and system.

-

Flow Rate: Typically in the range of 0.4-0.6 mL/min.

-

Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM). MRM provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its internal standard.

-

MRM Transitions (Example):

-

2-AAA: Q1: 162.1 m/z → Q3: 70.1 m/z

-

Internal Standard (d5-AAA): Q1: 167.1 m/z → Q3: 74.1 m/z (Note: These transitions should be optimized for the specific instrument.)

-

-

Key Parameters: Ion spray voltage, source temperature, and collision energy must be optimized to achieve maximum sensitivity.

Caption: Workflow for 2-AAA quantification by LC-MS/MS.

Clinical Utility and Drug Development Implications

The unique profile of 2-AAA presents several opportunities for clinical and pharmaceutical advancement.

As a Predictive Biomarker:

-

Early Risk Stratification: 2-AAA can identify individuals at high risk for developing T2D long before hyperglycemia becomes apparent.[2][3] This allows for earlier and more targeted lifestyle or pharmacological interventions.

-

Monitoring Therapeutic Efficacy: Reductions in plasma 2-AAA levels have been observed following treatment with insulin-sensitizing medications, suggesting its potential as a dynamic biomarker to monitor patient response to therapy.

-

Patient Sub-phenotyping: 2-AAA may help to define a "metabolic signature" of diabetes risk that is distinct from that indicated by other biomarkers like branched-chain amino acids, potentially allowing for more precise patient stratification in clinical trials.[2][17]

As a Therapeutic Target:

-

Modulating the Lysine Catabolic Pathway: The enzymes in the saccharopine pathway, particularly DHTKD1, represent potential targets for drug development.[13] Inhibiting DHTKD1 could theoretically raise endogenous 2-AAA levels, which, based on animal studies, might improve insulin secretion and energy expenditure.[12][18]

-

Direct Supplementation: The protective effects observed in animal models raise the intriguing possibility of using 2-AAA as a nutritional supplement.[4] However, this approach requires extensive further research, as chronically high levels in humans are associated with increased risk, and the long-term effects of supplementation are unknown.

Data Summary: Predictive Value of 2-AAA

| Biomarker | Association with Future Diabetes (Odds Ratio per SD increment) | Key Findings in Framingham Heart Study |

| 2-Aminoadipic Acid (2-AAA) | 1.60 | Individuals in the top quartile of plasma 2-AAA had a >4-fold increased risk of developing diabetes.[2] |

| Fasting Insulin | Strongly associated | A well-established marker of insulin resistance. |

| Fasting Glucose | Strongly associated | The primary diagnostic criterion for diabetes. |

| Branched-Chain Amino Acids | Associated | Another class of amino acids linked to diabetes risk, but 2-AAA reports on a distinct pathway.[17] |

Conclusion and Future Directions

2-Aminoadipic acid has firmly emerged from the metabolome as a critical molecule in the context of diabetes. Its role as an early, independent predictor of T2D is well-supported by robust epidemiological data. The paradoxical findings from mechanistic studies—where it is both a marker of insulin resistance and a potential promoter of insulin secretion and energy expenditure—underscore the complexity of metabolic regulation and highlight a potentially crucial, albeit strained, compensatory pathway.

For researchers and drug developers, 2-AAA offers a window into the early metabolic perturbations that precede overt T2D. Future research should focus on:

-

Elucidating the precise signaling cascades initiated by 2-AAA in pancreatic β-cells.

-

Investigating the long-term consequences of modulating the lysine catabolism pathway, particularly the inhibition of DHTKD1.

-

Conducting clinical trials to validate the utility of 2-AAA in risk stratification and as a biomarker for monitoring therapeutic interventions in diverse populations.

By continuing to unravel the complexities of 2-aminoadipic acid, the scientific community can pave the way for novel diagnostic tools and therapeutic strategies to combat the growing epidemic of type 2 diabetes.

References

- Wang, T. J., Ngo, D., Psychogios, N., Dejam, A., Larson, M. G., Vasan, R. S., ... & Gerszten, R. E. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk.

- Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. (2025). Frontiers. [Link]

- 2-Aminoadipic acid is a biomarker for diabetes risk. (2013). PubMed. [Link]

- Determinants of Alpha-aminoadipic Acid (2-AAA) and Relationship to Diabetes: Study 2. (2020). ClinicalTrials.gov. [Link]

- Lee, S., Lee, Y., Kim, S., Kim, J. H., & Kim, Y. (2019). 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity. Metabolism, 98, 1-9. [Link]

- Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. (2025). Frontiers in Physiology. [Link]

- 2-Aminoadipic acid is a biomarker for diabetes risk. (2013).

- Knock-Out of DHTKD1 Alters Mitochondrial Respiration and Function, and May Represent a Novel Pathway in Cardiometabolic Disease Risk. (2021). PubMed Central. [Link]

- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021).

- Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. (2020). Frontiers in Plant Science. [Link]

- DHTKD1 Gene - Ma'ayan Lab – Computational Systems Biology. Ma'ayan Lab. [Link]

- Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. (2020). PubMed Central. [Link]

- Role of Aminotransferase in Patients of Type 2 Diabetes Mellitus. (2021).

- A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. (2020). NIH. [Link]